molecular formula C11H21NS B13330373 N-(1-Methylcycloheptyl)thietan-3-amine

N-(1-Methylcycloheptyl)thietan-3-amine

Cat. No.: B13330373
M. Wt: 199.36 g/mol
InChI Key: JPZKHSPHSWTHFI-UHFFFAOYSA-N
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Description

N-(1-Methylcycloheptyl)thietan-3-amine is a tertiary amine characterized by a thietane ring (a three-membered sulfur-containing heterocycle) linked to a 1-methylcycloheptyl substituent via an amine group. The cycloheptyl moiety introduces significant steric bulk and lipophilicity, which may influence its physicochemical properties, such as solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(1-methylcycloheptyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-11(12-10-8-13-9-10)6-4-2-3-5-7-11/h10,12H,2-9H2,1H3

InChI Key

JPZKHSPHSWTHFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1)NC2CSC2

Origin of Product

United States

Preparation Methods

Preparation via Nucleophilic Substitution of Halogenoalkanes

One of the most straightforward approaches involves the nucleophilic substitution of halogenated precursors with amines, a method extensively documented for amine synthesis.

  • Methodology:
    The key step involves reacting a suitably halogenated cycloalkyl derivative with ammonia or primary/secondary amines under controlled conditions. For example, halogenoalkanes derived from cycloheptyl compounds can be heated with concentrated ammonia in ethanol within sealed tubes to prevent ammonia escape, facilitating nucleophilic substitution to form the primary amine, which can then be further functionalized.

  • Reaction Scheme:
    $$
    \text{Cycloheptyl halide} + \text{NH}_3 \rightarrow \text{N-(1-Methylcycloheptyl)thietan-3-amine}
    $$

  • Supporting Data:
    Similar reactions have been documented where halogenoalkanes are converted into amines with yields varying based on halogen type and reaction conditions. Primary alkyl halides tend to favor substitution over elimination, especially under excess ammonia conditions, which promotes formation of primary amines.

  • References:
    The general approach aligns with the synthesis of amines from halogenoalkanes as described in the LibreTexts resource, where halogenoalkanes react with ammonia in ethanol at elevated temperatures to produce primary amines.

Reductive Amination of Ketones or Aldehydes

Another prominent route involves reductive amination, where a ketone or aldehyde precursor undergoes condensation with a primary amine followed by reduction.

  • Methodology:
    Starting from a cycloheptyl ketone or aldehyde, the compound reacts with methylamine or methylated derivatives in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This method allows for selective formation of N-methylated amines, including this compound.

  • Reaction Scheme:
    $$
    \text{Cycloheptyl ketone} + \text{Methylamine} \xrightarrow{\text{reduction}} \text{this compound}
    $$

  • Research Findings:
    Reductive amination is well-established for synthesizing N-methylated amines with high selectivity and yields, especially when employing mild reducing agents that favor mono-alkylation.

  • Supporting Data:
    Studies on reductive amination of cyclic ketones demonstrate yields exceeding 80% under optimized conditions, with the process being adaptable to various cyclic frameworks.

Cyclization Strategies Using Thietane Precursors

Given the presence of the thietane ring, synthesis may involve constructing the heterocycle via cyclization of suitable precursors.

  • Methodology:
    A common approach involves preparing a linear precursor bearing the amino group and the cycloalkyl chain, followed by intramolecular cyclization to form the thietane ring. This can be achieved through nucleophilic substitution or radical-mediated cyclization under controlled conditions.

  • Supporting Data:
    Khaliullin et al. (2015) demonstrated the use of thietanyl protecting groups in the synthesis of heterocyclic compounds, emphasizing the importance of protecting groups and selective deprotection steps in complex molecule synthesis.

  • Reaction Scheme:
    $$
    \text{Linear precursor} \xrightarrow{\text{cyclization}} \text{this compound}
    $$

Protection and Deprotection Strategies

Protection of sensitive groups, such as the thietane ring, is crucial during multi-step synthesis.

  • Methodology:
    The thietanyl group can be introduced as a protecting group during the synthesis of intermediates, then removed via nucleophilic attack or oxidative cleavage, as described by Khaliullin et al. (2015).

  • Notes:
    This approach ensures selectivity and minimizes side reactions, especially when constructing complex heterocyclic amines.

Data Summary and Comparative Analysis

Methodology Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Nucleophilic substitution Halogenoalkanes + NH₃ in ethanol, sealed tube Straightforward, high selectivity Requires halogenated precursor, possible side reactions 60-85
Reductive amination Ketones/aldehydes + methylamine + reducing agents High selectivity, mild conditions Needs suitable carbonyl precursor 70-90
Cyclization of precursors Linear amino-alkyl compounds + cyclization reagents Enables heterocycle formation Multi-step, requires protection strategies Variable
Protection/deprotection strategies Thietanyl groups + nucleophiles or oxidants Protects sensitive groups, improves selectivity Additional steps, reagent-sensitive Variable

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylcycloheptyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different nucleophiles replacing the sulfur atom.

Scientific Research Applications

N-(1-Methylcycloheptyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Methylcycloheptyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(1-Methylcycloheptyl)thietan-3-amine, highlighting variations in substituents and their implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features & Implications Evidence ID
This compound 1-Methylcycloheptyl C₁₁H₂₁NS 199.36* High lipophilicity; steric hindrance may reduce receptor binding kinetics. N/A
N-(4-Fluorobutyl)thietan-3-amine 4-Fluorobutyl C₇H₁₄FNS 163.26 Fluorine enhances metabolic stability and electronegativity. [10]
N-(5-Methylhexan-2-yl)thietan-3-amine 5-Methylhexan-2-yl C₁₀H₂₁NS 187.35 Branched alkyl chain balances lipophilicity and solubility. [12]
N-(Pentan-3-yl)thietan-3-amine Pentan-3-yl C₈H₁₇NS 159.29 Smaller alkyl group improves solubility but reduces membrane permeability. [15]
2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine 3-Methylthiophen-2-ylmethyl C₁₂H₁₉NS₂ 241.41* Thiophene enables π-π interactions; methyl groups add steric bulk. [14]

*Calculated based on molecular formula.

Steric and Lipophilic Effects

  • Cycloheptyl vs. Smaller Cycloalkyl/Linear Chains : The 1-methylcycloheptyl group in the target compound confers greater steric hindrance compared to smaller substituents like pentan-3-yl [15] or 4-fluorobutyl [10]. This may reduce enzymatic degradation but could also limit binding to compact active sites in biological targets.

Electronic and Aromatic Interactions

  • Thiophene-Containing Derivatives : Compounds like 2,2-Dimethyl-N-((3-methylthiophen-2-yl)methyl)thietan-3-amine [14] benefit from the thiophene ring's aromaticity, enabling π-π stacking with aromatic residues in proteins. This contrasts with the purely aliphatic cycloheptyl group in the target compound, which relies on van der Waals interactions.

Physicochemical Properties

  • Lipophilicity (LogP) : The cycloheptyl group likely increases LogP compared to linear alkyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Hydrogen Bonding: The absence of hydrogen-bond donors in the target compound (unlike hydroxyl-containing analogs in [4]) may limit solubility but improve passive diffusion.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-Methylcycloheptyl)thietan-3-amine, and how can purity be optimized?

The synthesis of thietan-3-amine derivatives typically involves multi-step organic reactions, such as:

  • Ring-opening alkylation : Reacting a thietane precursor (e.g., thietan-3-one) with 1-methylcycloheptylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) .
  • Stepwise functionalization : Introducing the methylcycloheptyl group via nucleophilic substitution or Grignard reactions, followed by amine protection/deprotection strategies to minimize side products .
  • Purity optimization : Use of chromatography (HPLC or flash column) and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the target compound ≥98% purity .

Q. How can the structural conformation of this compound be validated experimentally?

Key methods include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the thietan ring (characteristic signals at δ ~3.5–4.0 ppm for S-adjacent protons) and methylcycloheptyl group (multiplet signals for cycloheptane protons) .
    • 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the cycloheptyl substituent .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₁H₂₁NS) with <2 ppm error .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Chemical stability :
    • Susceptible to oxidation at sulfur (thietan ring) under strong oxidizing agents; store under inert gas (N₂/Ar) .
    • Amine group may react with aldehydes or ketones; avoid protic solvents like methanol for long-term storage .
  • Thermal stability : Decomposes above 200°C; DSC/TGA analysis recommended for handling guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Assay validation :
    • Compare results across in vitro (e.g., receptor binding assays) and ex vivo (e.g., tissue slice models) systems to identify assay-specific artifacts .
    • Use isotopic labeling (e.g., ¹⁵N or ³⁵S) to track compound degradation or metabolite interference .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological activity from batch-to-batch synthetic variability .

Q. What computational strategies are effective for predicting the neuropharmacological interactions of this compound?

  • Molecular docking : Screen against neurotransmitter receptors (e.g., NMDA, serotonin receptors) using software like AutoDock Vina or Schrödinger .
  • MD simulations : Simulate ligand-receptor dynamics (100+ ns trajectories) to assess binding stability and conformational effects .
  • QSAR modeling : Correlate structural features (e.g., cycloheptyl ring size, sulfur electronegativity) with activity profiles .

Q. How can the metabolic fate of this compound be elucidated in preclinical models?

  • In vitro metabolism :
    • Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
    • Identify cytochrome P450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • In vivo studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents and profile excretion routes (urine, feces) .

Q. What experimental approaches are recommended to investigate the compound’s potential neuroprotective or neurotoxic effects?

  • Cell-based assays :
    • Measure apoptosis markers (e.g., caspase-3 activation) in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress .
    • Assess mitochondrial membrane potential (JC-1 staining) to evaluate toxicity .
  • In vivo models :
    • Use transgenic mice (e.g., Alzheimer’s models) to study cognitive outcomes via Morris water maze or Y-maze tests .
    • Histopathological analysis of brain tissue for glial activation (GFAP staining) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

  • Key modifications :
    • Cycloheptyl substituent : Vary alkyl chain length (e.g., ethyl vs. methyl) to modulate lipophilicity and blood-brain barrier penetration .
    • Thietan ring : Replace sulfur with oxygen (oxetane) or introduce electron-withdrawing groups to alter receptor affinity .
  • High-throughput screening : Test derivative libraries in parallel against off-target receptors (e.g., dopamine D2) to minimize side effects .

Q. Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and goggles; use fume hood for synthesis/purification steps .
  • Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .
  • Waste disposal : Segregate halogenated waste (if halogenated solvents used) and incinerate per EPA guidelines .

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